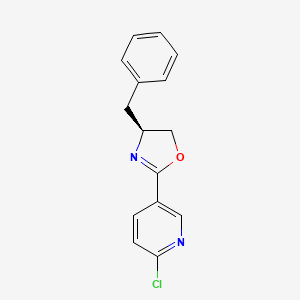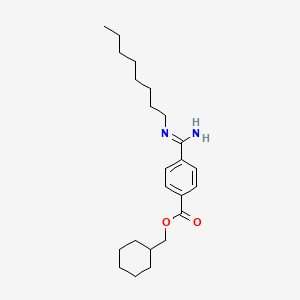
(S)-4-Benzyl-2-(6-chloropyridin-3-yl)-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Benzyl-2-(6-chloropyridin-3-yl)-4,5-dihydrooxazole is a chiral compound that features a benzyl group, a chloropyridinyl moiety, and a dihydrooxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-2-(6-chloropyridin-3-yl)-4,5-dihydrooxazole typically involves the reaction of a benzylamine derivative with a chloropyridine derivative under specific conditions. One common method involves the use of a chiral auxiliary to ensure the desired stereochemistry is achieved. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to control the stereochemistry and yield of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as crystallization or chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-Benzyl-2-(6-chloropyridin-3-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxazole derivatives.
Reduction: Reduced dihydrooxazole compounds.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-4-Benzyl-2-(6-chloropyridin-3-yl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism of action of (S)-4-Benzyl-2-(6-chloropyridin-3-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways that regulate cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(6-Chloropyridin-3-yl)acetonitrile: Shares the chloropyridinyl moiety but lacks the dihydrooxazole ring.
1-Benzylimidazolidine-2,4-dione: Contains a benzyl group but has a different heterocyclic structure.
4-Phenyl-1,3-thiazol-2-amine: Features a thiazole ring instead of an oxazole ring.
Uniqueness
(S)-4-Benzyl-2-(6-chloropyridin-3-yl)-4,5-dihydrooxazole is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C15H13ClN2O |
|---|---|
Molekulargewicht |
272.73 g/mol |
IUPAC-Name |
(4S)-4-benzyl-2-(6-chloropyridin-3-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C15H13ClN2O/c16-14-7-6-12(9-17-14)15-18-13(10-19-15)8-11-4-2-1-3-5-11/h1-7,9,13H,8,10H2/t13-/m0/s1 |
InChI-Schlüssel |
VRYABKQTAGOBBF-ZDUSSCGKSA-N |
Isomerische SMILES |
C1[C@@H](N=C(O1)C2=CN=C(C=C2)Cl)CC3=CC=CC=C3 |
Kanonische SMILES |
C1C(N=C(O1)C2=CN=C(C=C2)Cl)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12843659.png)


![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-(methylamino)benzoate](/img/structure/B12843672.png)




![O8-tert-Butyl O2-methyl rel-(1R,2R,5R)-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12843699.png)

